molecular formula C24H29N3O B2385627 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one CAS No. 847395-82-8

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one

Cat. No.: B2385627
CAS No.: 847395-82-8
M. Wt: 375.516
InChI Key: XSVRCWBCRLNCKC-UHFFFAOYSA-N
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Description

The compound “4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Synthesis Analysis

The synthesis of imidazole-containing compounds often starts with benzene derivatives with nitrogen-containing functionality . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles . Microwave-assisted synthesis has also been reported .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Anticancer Potential

Imidazole-based compounds have been synthesized and evaluated for their anticancer properties. Sharma et al. (2014) developed a series of new imidazole derivatives through multicomponent reactions, identifying compounds with significant anticancer potential against a variety of human cancer cell lines. Their study highlighted a specific compound's ability to inhibit cancer cell growth, induce cell cycle arrest, and promote cellular senescence, underscoring the therapeutic potential of imidazole derivatives in cancer treatment (Sharma et al., 2014).

Diagnostic Imaging Applications

Katsifis et al. (2000) explored the synthesis of a labeled imidazopyridine compound for studying Peripheral Benzodiazepine Receptors using Single Photon Emission Computed Tomography (SPECT). This research underscores the potential of imidazole derivatives in developing diagnostic tools for neurological conditions (Katsifis et al., 2000).

Synthesis of Novel Compounds

Katritzky et al. (2000) reported novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, highlighting the versatility of imidazole derivatives in synthesizing structurally complex molecules for various applications, from pharmaceuticals to materials science (Katritzky et al., 2000).

Anticancer Agents Development

Research by Farah et al. (2011) into the synthesis of substituted imidazole derivatives emphasized their potential as anticancer agents. This study specifically focused on the synthesis of compounds exhibiting cytotoxic activities against different cancer cell lines, contributing to the ongoing search for more effective cancer therapies (Farah et al., 2011).

Material Science Applications

Li et al. (2012) developed two-dimensional cadmium(II) metal-organic frameworks (MOFs) based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands. Their work demonstrates the potential of imidazole derivatives in constructing novel MOF structures, which could have applications in gas storage, separation, and catalysis (Li et al., 2012).

Future Directions

The future directions for research on “4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the broad range of activities exhibited by imidazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .

Properties

IUPAC Name

4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-15(2)13-26-21-9-7-6-8-20(21)25-24(26)19-12-22(28)27(14-19)23-17(4)10-16(3)11-18(23)5/h6-11,15,19H,12-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVRCWBCRLNCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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